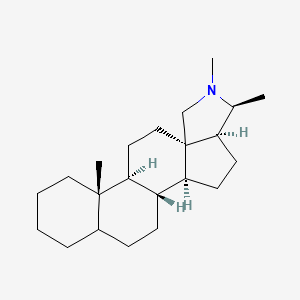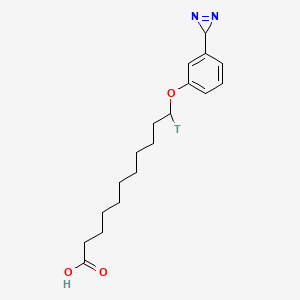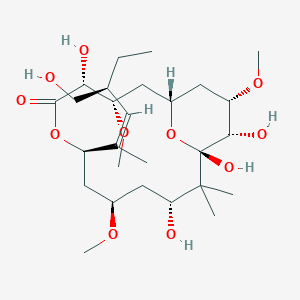
beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide is a polyol.
Applications De Recherche Scientifique
Glycopeptides in Chronic Myelogenous Leukemia Cells
- Erythroglycan Presence : A study discovered erythroglycan, a glycopeptide, on human K-562 chronic myelogenous leukemia-derived cells. It was characterized as a polymer expressed mainly in the fetal form as a linear chain (Turco, Rush, & Laine, 1980).
Probing Glycoproteins for Terminal N-acetylglucosamine Residues
- Galactosyltransferase Application : Research utilized UDPgalactose:N-acetyl-D-glucosaminyl-glycopeptide 4-beta-D-galactosyl-transferase to detect terminal N-acetylglucosamine residues in glycoproteins immobilized on nitrocellulose, highlighting the enzyme's specificity (Parchment, Ewing, & Shaper, 1986).
Regulation of Murine beta 1,4-Galactosyltransferase in Spermatogenesis
- Gene Expression Variations : Studies on murine beta 1,4-galactosyltransferase showed that both the amounts and structure of the mRNA encoding this enzyme are regulated during spermatogenesis, indicating a role in male germ cell development (Shaper, Wright, & Shaper, 1990).
Glycopeptides in Human Erythrocyte Stroma
- Erythroglycan Structure Analysis : Research on erythroglycan, a high molecular weight glycopeptide, revealed its significant presence in the protein-bound carbohydrate of human erythrocyte stroma, suggesting its role in cell surface carbohydrate structures (Järnefelt, Rush, Li, & Laine, 1978).
Enzymatic Synthesis in Glycolipids
- Galactosyltransferase Activity : An enzyme from rabbit bone marrow was found to transfer galactose to specific glycopeptides, synthesizing tetraglycosylceramide. This research showcases the enzyme's role in glycolipid synthesis (Basu & Basu, 1972).
Improving Solubility of Catalytic Domain of Human beta-1,4-galactosyltransferase 1
- Protein Engineering : Studies improved the solubility of the catalytic domain of beta-1,4-galactosyltransferase 1 through amino acid replacements, enhancing its potential for structural studies (Malissard & Berger, 2001).
O-glycan Core 1 Synthesis
- Glycosyltransferase Activity : Research on UDPgalactose:glycoprotein-N-acetyl-D-galactosamine 3-beta-D-galactosyltransferase activity highlighted its role in synthesizing O-glycan core 1, demonstrating how peptide and glycosylation structures control this synthesis (Granovsky et al., 1994).
Propriétés
Nom du produit |
beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide |
|---|---|
Formule moléculaire |
C42H74N8O22 |
Poids moléculaire |
1043.1 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[2-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-(ethylamino)-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C42H74N8O22/c1-6-45-27-34(67-18(4)37(62)46-16(2)36(61)50-20(35(44)60)10-11-25(55)49-21(9-7-8-12-43)38(63)47-17(3)39(64)65)33(24(15-53)68-40(27)66)72-41-26(48-19(5)54)29(57)32(23(14-52)70-41)71-42-31(59)30(58)28(56)22(13-51)69-42/h16-18,20-24,26-34,40-42,45,51-53,56-59,66H,6-15,43H2,1-5H3,(H2,44,60)(H,46,62)(H,47,63)(H,48,54)(H,49,55)(H,50,61)(H,64,65)/t16-,17+,18?,20+,21-,22+,23+,24+,26+,27+,28-,29+,30-,31+,32+,33+,34+,40?,41-,42-/m0/s1 |
Clé InChI |
UVSCRUWDVRYDQM-JZRPQBGFSA-N |
SMILES isomérique |
CCN[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)C(=O)N |
SMILES |
CCNC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)N |
SMILES canonique |
CCNC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



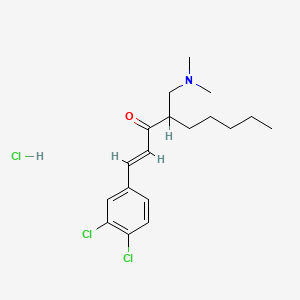
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)


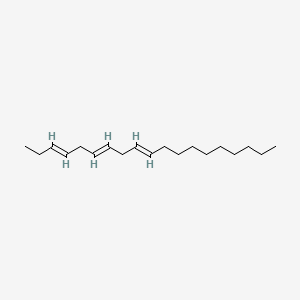

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)
![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)
